1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide
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Overview
Description
1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide is an organic compound characterized by the presence of methoxy, di(propan-2-yl), and disulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid for sulfonation, and subsequent reactions with isopropylamine under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure with a hydroxyl group instead of a sulfonamide group.
1-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxy group and a propanone moiety.
Uniqueness
1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide is unique due to the presence of two sulfonamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-methoxy-1-N,3-N-di(propan-2-yl)benzene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S2/c1-9(2)14-21(16,17)11-6-7-12(20-5)13(8-11)22(18,19)15-10(3)4/h6-10,14-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUJRHNDXVYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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